molecular formula C9H6Br2O B2526177 2,6-dibromo-2,3-dihydro-1H-inden-1-one CAS No. 1188141-94-7

2,6-dibromo-2,3-dihydro-1H-inden-1-one

Cat. No. B2526177
CAS RN: 1188141-94-7
M. Wt: 289.954
InChI Key: KZYIZXUHEKUDQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated indene derivatives has been explored in the context of photochromic compounds. Specifically, the synthesis of 6-bromomethyl-6'-methyl-[2,2'-bi-1H-indene]-3,3'-diethyl-3,3'-dihydroxy-1,1'-dione and its dibromomethyl derivatives has been achieved starting from a dimethyl-bi-1H-indene dione precursor . The substitution of hydrogen atoms in the methyl group on the benzene rings with bromines is a key step in modifying the properties of the biindenylidenedione compounds. This process demonstrates the potential for chemical modification of indene derivatives to achieve desired physical and chemical characteristics .

Molecular Structure Analysis

The molecular structure of the dibromomethyl derivative, specifically the compound referred to as 4, has been elucidated through single-crystal X-ray analysis. This analysis revealed that the molecular arrangement in the crystal of compound 4 exhibits defective tightness compared to its precursor, indicating a significant structural change upon bromination . This structural information is crucial for understanding the relationship between molecular conformation and the properties of these brominated indene derivatives.

Chemical Reactions Analysis

Although the provided data does not directly discuss the chemical reactions of 2,6-dibromo-2,3-dihydro-1H-inden-1-one, the synthesis and reactions of related brominated indene compounds suggest that bromination plays a significant role in altering the reactivity and interaction of these molecules. The presence of bromine atoms can influence the photochromic and photomagnetic properties, as well as the solubility and stability of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized brominated indene derivatives have been investigated through UV-Vis absorption spectra in CH2Cl2 solution and by examining their photochromic and photomagnetic properties in the solid state. The studies indicate that the introduction of bromine atoms into the indene structure significantly affects these properties. For instance, the photochromic behavior, which is the ability to change color upon exposure to light, is influenced by the degree of bromination in the indene derivatives .

Scientific Research Applications

Synthesis and Properties of Related Brominated Compounds

The chemistry and properties of brominated compounds, including their synthesis and applications, are a significant area of scientific research. Studies have explored the fascinating variability in the chemistry of compounds containing pyridine-2,6-diylbis structures, focusing on their preparation, properties, and applications in spectroscopy, magnetism, and biological activity (Boča, Jameson, & Linert, 2011). These insights can be relevant for understanding the synthesis pathways and potential applications of 2,6-dibromo-2,3-dihydro-1H-inden-1-one in fields like materials science and biochemistry.

Environmental Impact and Degradation

Research on brominated phenols, which share structural similarities with the compound of interest, has highlighted their widespread production and environmental persistence. Studies on 2,4,6-tribromophenol have summarized its concentrations in environments and toxicokinetics, pointing out the need for further research on its environmental behavior and degradation products (Koch & Sures, 2018). This research is crucial for understanding the environmental fate and potential ecological impacts of brominated compounds, including 2,6-dibromo-2,3-dihydro-1H-inden-1-one.

Applications in Material Science and Engineering

The applications of brominated compounds in material science, especially as flame retardants, have been extensively reviewed. Novel brominated flame retardants (NBFRs) are being studied for their occurrence in indoor air, dust, consumer goods, and food, reflecting ongoing concerns about their environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020). Understanding the applications and risks of NBFRs can provide insights into the use of 2,6-dibromo-2,3-dihydro-1H-inden-1-one in similar contexts.

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2,6-dibromo-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O/c10-6-2-1-5-3-8(11)9(12)7(5)4-6/h1-2,4,8H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYIZXUHEKUDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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